N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl and fluorophenoxy groups attached to an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzonitrile with 4-fluorophenol can be facilitated by nucleophilic aromatic substitution or Ullmann coupling, followed by cyclization with acyl chloride in the presence of hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of acetylcholinesterase, leading to changes in neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and compounds with bromophenyl and fluorophenoxy groups. Examples include:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide stands out due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12BrFN2O3 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C17H12BrFN2O3/c18-12-3-1-11(2-4-12)15-9-17(24-21-15)20-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22) |
InChI Key |
ARIAJRAEDOIBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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